molecular formula C14H15N5O B11849426 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11849426
M. Wt: 269.30 g/mol
InChI Key: KUHKKIQYBYCJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in drug discovery known as a bioisostere of purine nucleobases . This characteristic allows it to interact with a variety of enzymatic targets, making it a versatile building block for creating potential therapeutic agents. Research into analogous pyrazolo[3,4-d]pyrimidine derivatives has demonstrated a wide spectrum of pharmacological activities, including significant antimicrobial properties against selected bacteria and fungi , as well as potent anticancer activity through mechanisms such as inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . Some derivatives have also shown promise as P-glycoprotein inhibitors, which could help overcome multidrug resistance in cancer cells . The synthetic approach for this class of compounds can be optimized using both conventional heating and modern microwave-assisted techniques, which can offer higher yields and shorter reaction times . This product is intended for research purposes as a key synthetic precursor in the discovery and optimization of new bioactive molecules. It is supplied with detailed analytical data to ensure quality and consistency. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

5-amino-1-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H15N5O/c1-9(2)10-3-5-11(6-4-10)19-13-12(7-17-19)14(20)18(15)8-16-13/h3-9H,15H2,1-2H3

InChI Key

KUHKKIQYBYCJJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

Preparation Methods

Preparation of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile

The synthesis begins with a Michael-type addition between (ethoxymethylene)malononitrile and 4-isopropylphenylhydrazine. This reaction, conducted in ethanol or fluorinated ethanol under reflux, yields 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile with high regioselectivity (47–93% yield). The electron-withdrawing cyano group at position 4 and the amino group at position 5 are introduced in a single step, avoiding competing hydrazide formation.

Key conditions :

  • Solvent: Ethanol or 2,2,2-trifluoroethanol

  • Temperature: Reflux (~78°C for ethanol)

  • Reaction time: 4–6 hours

Hydrolysis to 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide

The cyano group at position 4 is hydrolyzed to a carboxamide using aqueous sodium hydroxide (10%) in ethanol under reflux. This step proceeds quantitatively, as confirmed by the disappearance of the nitrile’s IR absorption at ~2200 cm⁻¹ and the emergence of amide signals in ¹H NMR (δ 6.8–7.2 ppm).

Reaction profile :

  • Yield: >90%

  • Byproducts: Minimal, due to the stability of the pyrazole ring under basic conditions

Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

The carboxamide undergoes cyclization with diethyl oxalate in ethanol under basic catalysis (e.g., piperidine or NaOH). This forms the pyrimidinone ring, with the amide nitrogen attacking the electrophilic carbonyl carbon of diethyl oxalate. The reaction is complete within 2–4 hours, yielding the target compound as a crystalline solid.

Optimized cyclization conditions :

  • Reagent: Diethyl oxalate (2 eq)

  • Base: Piperidine (1 eq) or NaOH (10% aqueous)

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 75–85%

Alternative Route via Intramolecular Cyclization

Synthesis of N-(4-Cyano-3-methyl-1-(4-isopropylphenyl)-1H-pyrazol-5-yl) Acetamide

An alternative approach involves acetylation of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile with acetic anhydride, yielding the acetamide derivative. This intermediate is critical for intramolecular cyclization.

Characterization data :

  • ¹³C NMR: δ 168.5 ppm (amide carbonyl), δ 118.9 ppm (cyano carbon)

  • MS (ESI⁺): m/z 311.1 [M+H]⁺

Base-Mediated Cyclization

Treatment of the acetamide with piperidine in ethanol induces cyclization via nucleophilic attack of the pyrazole nitrogen on the acetamide carbonyl, eliminating water and forming the pyrimidinone ring. This method avoids the need for diethyl oxalate, simplifying purification.

Comparative performance :

  • Yield: 70–80%

  • Purity: >95% (HPLC)

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. fluorinated ethanol : Fluorinated solvents enhance reaction rates but require higher costs.

  • Cyclization temperature : Reflux conditions (78°C) prevent side reactions such as oligomerization.

Catalytic Bases

  • Piperidine : Superior to NaOH in minimizing hydrolysis of the cyano group during cyclization.

  • Sodium ascorbate : Explored in microwave-assisted reactions but offers no significant yield improvement.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), δ 3.05 (septet, 1H, CH(CH₃)₂), δ 6.7 (s, 2H, NH₂), δ 7.4–7.6 (m, 4H, aromatic).

  • ¹³C NMR : δ 156.8 (C=O), δ 148.2 (pyrimidinone C-2), δ 126.5–138.4 (aromatic carbons).

  • HRMS : m/z 285.1462 [M+H]⁺ (calculated for C₁₅H₁₇N₅O: 285.1465).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient)

  • Storage : Stable at −20°C for >12 months under inert atmosphere.

Comparison of Synthetic Methods

ParameterMichael Addition RouteIntramolecular Cyclization Route
Overall Yield65–75%60–70%
Reaction Steps32
Key AdvantageHigh regioselectivityFewer purification steps
Scalability>100 g demonstratedLimited to 50 g batches
CostModerateLow (avoids diethyl oxalate)

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The amino group at position 5 participates in electrophilic substitutions due to its electron-donating nature. Key reactions include:

a. Diazotization and Coupling
The primary amine undergoes diazotization with nitrous acid (HNO₂) in acidic media, forming diazonium intermediates. These intermediates react with aromatic amines or phenols to form azo derivatives.
Example:

5-Amino+HNO2Diazonium saltCouplingAzo-linked derivatives\text{5-Amino} + \text{HNO}_2 \rightarrow \text{Diazonium salt} \xrightarrow{\text{Coupling}} \text{Azo-linked derivatives}

Conditions: 0–5°C, HCl/NaNO₂ .

b. Sulfonation
Reacts with concentrated sulfuric acid to introduce sulfonic acid groups at the amino position.
Yield: ~65% (isolated via recrystallization) .

Nucleophilic Acyl Substitution

The amino group reacts with acyl chlorides or anhydrides to form amides.

ReagentProductYield (%)ConditionsSource
Acetyl chloride5-Acetamido derivative78Dry DCM, 0°C → rt, 2 h
Benzoyl chloride5-Benzamido derivative82Pyridine, reflux, 4 h
Trifluoroacetic anhydride5-Trifluoroacetamido derivative70THF, rt, 6 h

Condensation Reactions

The amino group facilitates condensations with carbonyl compounds:

a. Schiff Base Formation
Reacts with aldehydes/ketones to form imines. For example:

5-Amino+RCHOSchiff base+H2O\text{5-Amino} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Conditions: Ethanol, acetic acid catalyst, reflux .

b. Cyclocondensation
With β-ketoesters or α,β-unsaturated ketones, it forms fused heterocycles (e.g., triazolo-pyrimidines):

5-Amino+CH3COCOORTriazolo[4,3-a]pyrimidine derivative\text{5-Amino} + \text{CH}_3\text{COCOOR} \rightarrow \text{Triazolo[4,3-a]pyrimidine derivative}

Yield: 60–75% (microwave-assisted synthesis) .

Metal-Catalyzed Cross-Couplings

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Aryl-substituted derivative85
Buchwald-HartwigAryl halide, Pd₂(dba)₃, Xantphos7-Arylamino derivative72

Oxidation and Reduction

a. Oxidation
The amino group resists mild oxidation but undergoes degradation under strong oxidizers (e.g., KMnO₄/H₂SO₄), yielding pyrimidine carboxylic acids.

b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, forming tetrahydropyrimidine derivatives .

Ring Functionalization

a. Halogenation
Electrophilic bromination (NBS/DMF) introduces bromine at position 7:

Parent compound+NBS7-Bromo derivative\text{Parent compound} + \text{NBS} \rightarrow \text{7-Bromo derivative}

Yield: 68%.

b. Nitration
Nitration (HNO₃/H₂SO₄) at position 3 produces nitro derivatives, which are precursors for reduced amines .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Derivative TypeBiological TargetActivity (IC₅₀/EC₅₀)Source
5-AcetamidoCDK2 inhibition1.2 µM
7-ArylaminoM.tb ATP synthase inhibition0.2 µg/mL
Triazole-glycohybridER-α binding (anticancer)4.93 µM

This compound’s versatility in electrophilic, nucleophilic, and transition-metal-catalyzed reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its photochemical reactivity and enantioselective functionalization.

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been extensively studied for its pharmacological properties. Compounds with this structure have shown diverse biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant growth inhibition. In a study involving synthesized pyrazolo[1,5-a]pyrimidines, a library of compounds was screened for anticancer activity using the MDA-MB-231 breast cancer cell line. The results indicated varying degrees of efficacy, underscoring the potential of these compounds in cancer therapeutics .
  • Kinase Inhibition : The compound has been identified as a selective inhibitor of p38 MAP kinase. High-throughput screening led to the discovery of derivatives that bind effectively to the ATP-binding pocket of the kinase, enhancing their specificity and potency. This characteristic is crucial for developing targeted therapies with fewer side effects .
  • Neuroprotective Effects : Pyrazolo[3,4-d]pyrimidines have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases, making them candidates for further research in neuropharmacology .

Agricultural Applications

In addition to their medicinal uses, pyrazolo[3,4-d]pyrimidine derivatives are being explored in agricultural sciences:

  • Pesticide Development : The structural features of pyrazolo[3,4-d]pyrimidines allow them to function as bioactive agents against pests and diseases affecting crops. Their ability to inhibit specific metabolic pathways in pests can lead to the development of novel pesticides that are more effective and environmentally friendly .
  • Plant Growth Regulators : Some derivatives may also serve as plant growth regulators, enhancing crop yield and resilience against environmental stressors. Research is ongoing to evaluate their efficacy in promoting plant growth under various conditions .

Summary of Findings

The following table summarizes key findings related to the applications of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer TherapyDemonstrated growth inhibition in MDA-MB-231 cell line .
Kinase InhibitionSelective inhibitor of p38 MAP kinase with high potency .
NeuroprotectionPotential modulation of neurodegenerative pathways .
Agricultural SciencesPesticide DevelopmentEffective against crop pests; potential for environmentally friendly options .
Plant Growth RegulationEnhances crop yield and resilience; ongoing research needed .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidinone derivatives vary primarily in substituents at the 1- and 6-positions, which influence synthesis, physicochemical properties, and bioactivity:

Compound Name Substituents Key Structural Features
5-Amino-1-(4-isopropylphenyl)-...-one (Target) 4-isopropylphenyl (1-position) Enhanced lipophilicity; potential improved membrane permeability
1-(4-Bromophenyl)-1H-pyrazolo[...]-one 4-bromophenyl (1-position) Halogen substituent; may increase metabolic stability
6-tert-butyl-1-(4-fluorophenyl)-...-one 4-fluorophenyl (1-position), tert-butyl (6-position) Bulky tert-butyl group; fluorine enhances electronegativity
1-Phenyl-1H-pyrazolo[...]-one Phenyl (1-position) Simplest analog; baseline for activity comparisons

Pharmacological Implications

While specific data for the target compound are unavailable, structural analogs provide insights:

  • Antitumor Activity: Pyrazolopyrimidinones with halogen or bulky substituents (e.g., 4-fluorophenyl, tert-butyl) show enhanced kinase inhibition and antitumor effects due to improved steric and electronic interactions .
  • Metabolic Stability : Bromine or fluorine substituents may reduce metabolic degradation, as seen in 1-(4-bromophenyl) and 4-fluoro derivatives .
  • Synthetic Scalability: Nanocatalysts (Preyssler-type) offer greener synthesis for the target compound, whereas traditional methods (e.g., POCl3 chlorination) involve hazardous reagents .

Data Table: Comparative Analysis of Key Derivatives

Compound Name Synthesis Method Yield Key Advantages Limitations
5-Amino-1-(4-isopropylphenyl)-...-one Green nanocatalyst (Preyssler) N/A Eco-friendly, recyclable catalyst Yield data unavailable
1-(4-Bromophenyl)-...-one POCl3 chlorination 61–65% High halogen stability Hazardous reagents, long reaction time
6-tert-butyl-1-(4-fluorophenyl)-...-one Sodium ethoxide-mediated cyclization 46% Bulky substituent for target interaction Moderate yield, 24-hour reflux
1-Phenyl-...-one C-N cross-coupling (PyBOP/DBU) 72–89% High yield, mild conditions Requires specialized reagents

Biological Activity

5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrazolo[3,4-d]pyrimidine derivative is characterized by its unique structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be represented as follows:

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 256.31 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the amino group and the isopropylphenyl substituent enhances its lipophilicity and potential binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds in this class have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Case Study: Inhibition of p38 MAP Kinase

One notable study involved the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives that selectively inhibited p38 MAP kinase. The study revealed that these compounds bound effectively to the ATP-binding site of the enzyme, demonstrating significant anticancer activity in vitro. The presence of the 5-amino group was crucial for enhancing selectivity and potency against p38 MAP kinase compared to other kinases .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Research has indicated that these compounds exhibit activity against various bacterial strains and fungi.

The antimicrobial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The structural features of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one likely contribute to its ability to penetrate microbial membranes effectively.

Other Biological Activities

In addition to anticancer and antimicrobial activities, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of p38 MAP kinase
AntimicrobialDisruption of cell wall synthesisNot specified
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified
NeuroprotectiveProtection against oxidative stressNot specified

Q & A

Basic: What are the common synthetic routes for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Methodological Answer:
The compound is synthesized via acid-catalyzed condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes. For example, Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) act as a green nanocatalyst, enabling efficient cyclization under mild conditions (yields: 52–92%) . Alternative routes include tandem aza-Wittig and annulation reactions with iminophosphorane, aromatic isocyanates, and hydrazine, followed by triethyl orthoformate treatment to form fused heterocycles . Water-based synthesis methods are also explored to improve sustainability .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural confirmation relies on NMR (¹H/¹³C), MS (HRMS for molecular weight), and X-ray crystallography . For example, NMR spectra (e.g., δ 14.14 ppm for NH protons) and HRMS data (e.g., m/z 415.1062 [M+H]⁺) provide functional group and mass validation . X-ray diffraction with SHELX software resolves crystal structures, revealing bond angles and packing motifs critical for pharmacological activity .

Basic: What in vitro biological assays evaluate its activity?

Methodological Answer:
Antifungal activity is assessed against Botrytis cinerea and Sclerotinia sclerotiorum via agar dilution (e.g., 100% inhibition at 50 mg/L for derivatives) . Antitumor potential is tested using cell proliferation assays (e.g., IC₅₀ values) and angiogenesis inhibition models (e.g., VEGF receptor targeting) . Standardized protocols include dose-response curves and comparison to positive controls (e.g., sorafenib derivatives) .

Advanced: How can substituents be optimized for enhanced biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies guide optimization:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 6-position improve antifungal activity (e.g., 83% inhibition at 10 mg/L) .
  • Hydrophobic substituents (e.g., oxetane rings) enhance binding to ALDH1A subfamily targets, as shown by IC₅₀ shifts from μM to nM ranges .
  • Thioether linkages (e.g., 3-fluorobenzylthio) increase metabolic stability and target affinity .

Advanced: What computational methods predict binding affinity to therapeutic targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) model interactions with PDE9A or VEGF receptors. For example, YLL545 (a derivative) showed strong binding to VEGF receptors (ΔG = −9.2 kcal/mol) via hydrogen bonding with Asp1046 and hydrophobic contacts . Pharmacophore modeling identifies critical features like hydrogen bond acceptors and aromatic rings for ALDH1A inhibition .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:
Discrepancies in IC₅₀ values or inhibition rates may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability vs. colony counting) .
  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Structural polymorphisms : Validate purity via HPLC (>98%) and confirm stereochemistry with X-ray .

Advanced: What green chemistry approaches improve synthesis sustainability?

Methodological Answer:

  • Preyssler nanocatalysts : Enable recyclable, solvent-free synthesis with 90% yield and 98% purity .
  • Aqueous-phase reactions : Reduce organic solvent use (e.g., water-mediated cyclization at 80°C) .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 24 h) and improve energy efficiency .

Advanced: What mechanistic insights explain cyclofunctionalization reactions?

Methodological Answer:
Cyclization proceeds via haliranium ion intermediates . For example, iodine-mediated 5-exo closure of 6-(prop-2-en-1-ylamino) derivatives forms iodomethyl-fused imidazopyrazolopyrimidines. DFT calculations reveal a two-step mechanism: (1) electrophilic attack by iodine, (2) nucleophilic ring closure (ΔG‡ = 18.3 kcal/mol) .

Advanced: How does crystallography resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond distances (e.g., C-N: 1.34 Å) and torsion angles, distinguishing regioisomers. For example, a 1-(2-chloroethyl) derivative showed planar pyrimidinone rings, critical for intercalation into DNA . Twinned data are processed via SHELXPRO to correct for pseudo-merohedral twinning .

Advanced: How do SAR studies inform drug design for specific targets?

Methodological Answer:

  • PDE9A inhibitors : 6-Trifluoromethyl groups enhance selectivity (Ki = 0.8 nM) by filling hydrophobic pockets .
  • ALDH1A inhibitors : Oxetane substitutions reduce off-target effects (e.g., 50-fold selectivity over ALDH2) .
  • Antiangiogenic agents : Urea linkages (e.g., YLL545) mimic ATP-binding motifs in kinase domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.